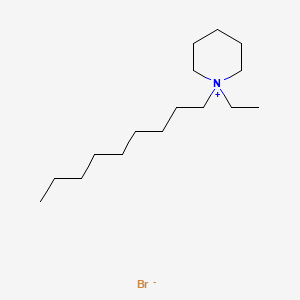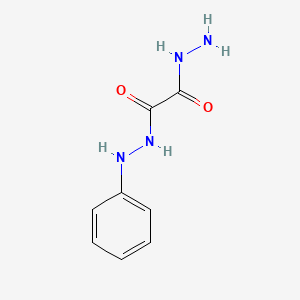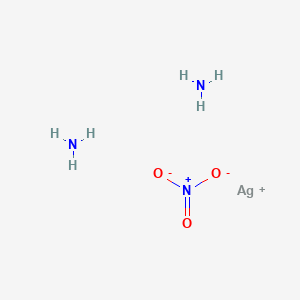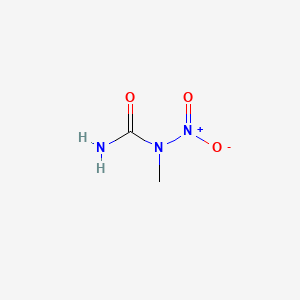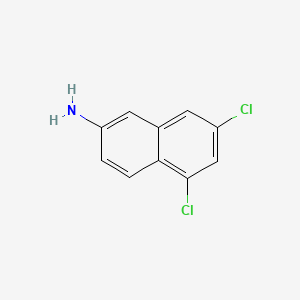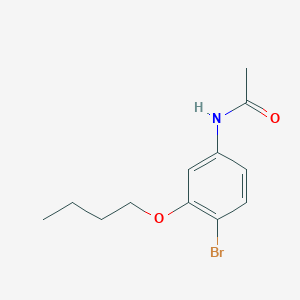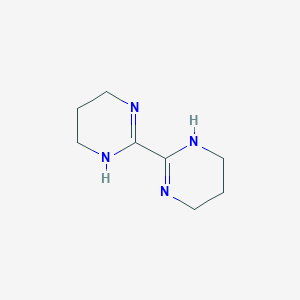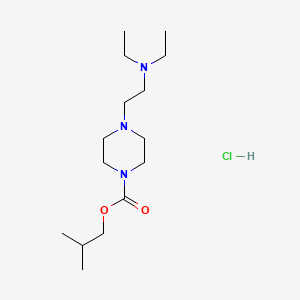
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s structure includes a piperazine ring, a carboxylic acid group, and an isobutyl ester, making it a versatile molecule for chemical modifications.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl carbonate under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the piperazine ring with chloroacetic acid in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid group is then esterified with isobutyl alcohol using a catalyst like sulfuric acid to form the isobutyl ester.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
Biological Research: The compound is used in studies related to neurotransmitter systems and receptor binding assays.
Chemical Research: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved may include signal transduction cascades, receptor activation or inhibition, and changes in cellular metabolism.
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(2-(diethylamino)ethyl)-, isobutyl ester, hydrochloride can be compared with other piperazine derivatives, such as:
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring structure but differs in the ester group, which is ethyl instead of isobutyl.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound has a different substituent on the piperazine ring, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific ester group and the presence of the diethylaminoethyl substituent, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
24269-49-6 |
|---|---|
Molecular Formula |
C15H32ClN3O2 |
Molecular Weight |
321.89 g/mol |
IUPAC Name |
2-methylpropyl 4-[2-(diethylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-5-16(6-2)7-8-17-9-11-18(12-10-17)15(19)20-13-14(3)4;/h14H,5-13H2,1-4H3;1H |
InChI Key |
QVWXARKISHNFIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CCN(CC1)C(=O)OCC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


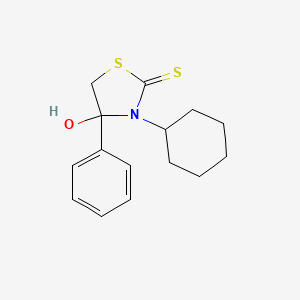
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)

![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)
